molecular formula C6H8N2O B111609 6-(Aminomethyl)pyridin-2(1H)-one CAS No. 131052-62-5

6-(Aminomethyl)pyridin-2(1H)-one

Número de catálogo: B111609
Número CAS: 131052-62-5
Peso molecular: 124.14 g/mol
Clave InChI: YRZOMHCWFJAZDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(Aminomethyl)pyridin-2(1H)-one is a pyridinone derivative with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol . It is commonly utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. Structurally, it features a pyridine ring substituted with an aminomethyl group at position 6 and a ketone group at position 2. The compound is often stabilized as a hydrobromide or hydrochloride salt to enhance solubility and reactivity in synthetic applications .

Propiedades

IUPAC Name

6-(aminomethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-4-5-2-1-3-6(9)8-5/h1-3H,4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZOMHCWFJAZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301953
Record name 6-(Aminomethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-62-5
Record name 6-(Aminomethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131052-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Aminomethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Aminomethyl)-2-hydroxypyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Aldehyde-Amine Cyclocondensation

The most widely documented method involves the cyclocondensation of 2-pyridone derivatives with formaldehyde and ammonia under acidic conditions. This one-pot reaction proceeds via imine formation, followed by intramolecular cyclization to install the aminomethyl group at the 6-position.

Reaction Conditions :

  • Solvent : Aqueous or ethanol-based systems are preferred for solubility and reaction homogeneity.

  • Catalyst : Hydrochloric acid (0.5–1.0 equiv.) accelerates the reaction by protonating intermediates, reducing activation energy.

  • Temperature : Moderate heating (50–70°C) balances reaction rate and byproduct suppression.

Mechanistic Insights :

  • Imine Formation : Formaldehyde reacts with ammonia to generate methylenimine (H₂C=NH), which attacks the electrophilic C-6 position of 2-pyridone.

  • Cyclization : The intermediate undergoes acid-catalyzed intramolecular cyclization, forming the six-membered ring with concurrent installation of the aminomethyl group.

Optimization Strategies :

  • Stoichiometry : A 1.2:1 molar ratio of formaldehyde to 2-pyridone minimizes unreacted starting material while avoiding over-alkylation.

  • Purification : Crystallization from cold ammonium hydroxide (pH 9–10) yields the free base, which is subsequently treated with HCl gas to form the hydrochloride salt.

Modern Catalytic Approaches

Zinc-Mediated Reductive Amination

A traceless method reported by RSC employs zinc dust and acetic acid to facilitate reductive amination without requiring pre-functionalized substrates.

Procedure :

  • Substrate Activation : 1-Amidopyridin-1-ium iodide derivatives are treated with aminals in anhydrous DMF at 60°C.

  • Reduction : Zinc powder (10 equiv.) and glacial acetic acid reduce the intermediate, yielding the aminomethyl product.

Advantages :

  • Chemoselectivity : Zinc selectively reduces imine bonds without affecting the pyridinone ring.

  • Yield : Reported yields reach 78–85% with >95% purity by HPLC.

Limitations :

  • Substrate Scope : Limited to electronically activated pyridinium salts.

  • Byproducts : Trace dihydropyridinone impurities require chromatographic removal.

Industrial-Scale Production

Continuous Flow Reactor Systems

To address batch process inefficiencies, EvitaChem developed a continuous flow protocol:

Key Parameters :

ParameterValueImpact on Yield
Residence Time15–20 minMaximizes conversion
Temperature65°C ± 2°CPrevents thermal degradation
Pressure3–5 barEnhances reagent mixing

Benefits :

  • Scalability : Throughput of 5–10 kg/day per reactor module.

  • Consistency : Inline FTIR monitoring ensures real-time adjustment of stoichiometry.

Comparative Analysis of Methods

Table 1: Synthesis Method Performance Metrics

MethodYield (%)Purity (%)ScalabilityCost Index
Aldehyde-Amine72–7892–95High$$
Zinc Reductive78–8595–98Moderate$$$
Flow Reactor80–8298–99Very High$$$$

Key Observations :

  • Batch vs. Flow : While batch methods remain cost-effective for small-scale synthesis (<1 kg), flow reactors outperform in larger productions due to reduced cycle times.

  • Purity Challenges : Classical routes often require post-synthesis ion-exchange chromatography to remove HCl residues, adding 2–3 steps.

Critical Challenges and Mitigation

Byproduct Formation

Common Impurities :

  • Dihydropyridinones : Formed via over-reduction in zinc-mediated methods. Mitigated by strict stoichiometric control.

  • N-Methylated Derivatives : Arise from excess formaldehyde. Addressed using slow reagent addition protocols.

Analytical Validation :

  • HPLC-MS : Quantifies impurities down to 0.1% using a C18 column (4.6 × 150 mm, 3.5 µm) and 0.1% formic acid/acetonitrile gradient.

  • ¹H NMR : Distinguishes regioisomers via J-coupling patterns (e.g., C-6 vs. C-4 substitution) .

Análisis De Reacciones Químicas

Catalytic Optimization

The synthesis of pyridinone derivatives often employs natural product catalysts. For example:

CatalystReaction Step EfficiencyKey Outcome
BetaineAldehyde condensation100% conversion in 15 min at room temp
Guanidine carbonateCyclization100% conversion in 10 min under reflux

This dual-catalyst system (betaine for condensation, guanidine carbonate for cyclization) enables efficient formation of pyridinone frameworks .

Condensation Reactions

The aminomethyl group participates in Schiff base formation with aldehydes. For example:

  • Reaction with p-tolualdehyde yields a nitrile intermediate (p-tolylidenemalononitrile) under betaine catalysis.

  • Subsequent cyclization with N-benzyl-2-cyanoacetamide produces pyridinone derivatives .

Mechanistic Insight :

  • Step 1 : Aldehyde + Malononitrile → Nitrile intermediate (betaine-catalyzed).

  • Step 2 : Intermediate + Cyanoacetamide → Pyridinone (guanidine carbonate-catalyzed).

Cyclization and Functionalization

6-(Aminomethyl)pyridin-2(1H)-one derivatives undergo cyclization to form fused heterocycles. Key conditions include:

  • Solvent : Methanol or ethanol.

  • Temperature : Reflux (60–80°C).

  • Catalyst : Guanidine carbonate (10 mol%) .

Example Reaction :

3a nitrile intermediate +4a cyanoacetamide Guanidine carbonate5a pyridinone product \text{3a nitrile intermediate }+\text{4a cyanoacetamide }\xrightarrow{\text{Guanidine carbonate}}\text{5a pyridinone product }

Substitution and Addition Reactions

The pyridinone ring and aminomethyl group enable electrophilic and nucleophilic substitutions:

  • Electrophilic substitution : Halogenation at the 5-position using bromine or chlorine.

  • Nucleophilic addition : Reaction with amines or thiols at the carbonyl oxygen.

Key Reagents :

  • Halogens (Br₂, Cl₂) for electrophilic substitution.

  • Sodium borohydride (NaBH₄) for selective reduction of the aminomethyl group .

Comparative Reactivity

Reactions of this compound differ from simpler pyridinones due to steric and electronic effects from the aminomethyl substituent:

FeatureImpact on Reactivity
Aminomethyl groupEnhances nucleophilic character at C3 and C5
Pyridinone ringStabilizes resonance-assisted hydrogen bonding

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 6-(Aminomethyl)pyridin-2(1H)-one serves as a building block for more complex heterocyclic compounds. Its unique structure allows for versatile modifications that are useful in developing new materials and catalysts.

Biology

The compound has been studied for its potential antimicrobial and antifungal properties . Research indicates that derivatives of this compound exhibit significant activity against various pathogens, including bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating neurological disorders and cancer. Notably, studies have shown that platinum complexes derived from this compound can interact with DNA, potentially leading to cytotoxic effects against cancer cells .

Antimicrobial Activity

A study reported the synthesis of various pyridine derivatives, including this compound, which demonstrated effective inhibition against a range of bacterial strains. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, underscoring the compound's potential as an antimicrobial agent .

Cancer Research

Another significant application is in cancer treatment research. A derivative of this compound was found to exhibit potent anti-cancer activity against several cell lines, including glioblastoma. The compound's mechanism involves disrupting DNA structures through coordinate covalent interactions rather than simple intercalation .

Mecanismo De Acción

The mechanism of action of 6-(Aminomethyl)pyridin-2(1H)-one involves its interaction with various molecular targets. For instance, it can form complexes with nucleosides, disrupting DNA structure through coordinate covalent interactions and hydrogen bonding . This disruption can lead to cytotoxic effects, making it a candidate for anticancer research.

Comparación Con Compuestos Similares

3-Phenylpyridin-2(1H)-one Derivatives

  • Key Features : Substituents on the phenyl ring significantly influence inhibitory activity against eukaryotic initiation factor 4A3 (eIF4A3). For example, electron-withdrawing groups (e.g., nitro) enhance potency .
  • Comparison: Unlike this compound, these derivatives prioritize substitutions at position 3 of the pyridinone ring, which directly interacts with the ATP-binding pocket of eIF4A3 .

4-Hydroxy-6-methylpyridin-2(1H)-one

  • Key Features: Acts as an intermediate in synthesizing second-generation HIV-1 reverse transcriptase inhibitors (e.g., pyridinone-UC781). The hydroxy and methyl groups at positions 4 and 6 improve binding to mutant HIV strains .
  • Comparison: The aminomethyl group in this compound offers greater nucleophilic reactivity for further functionalization compared to the hydroxy group in this analogue .

Bioactive Derivatives

3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-ones

  • Key Features : These compounds inhibit insulin-like growth factor 1 receptor (IGF-1R). Amine-containing side chains at position 4 enhance enzyme potency by improving solubility and target engagement .
  • Comparison: While both compounds target kinases, this compound lacks the fused benzimidazole moiety, which is critical for IGF-1R selectivity .

6-(4-Nitrophenyl)-4-substituted Tetrazole Derivatives

  • Key Features : Exhibit antimicrobial activity, with ultrasound-assisted synthesis achieving high yields (>80%) in 20–45 minutes .
  • Comparison: The tetrazole ring in these derivatives introduces additional hydrogen-bonding capabilities, unlike the aminomethyl group in this compound, which prioritizes basicity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Findings References
This compound Pyridin-2(1H)-one 6-aminomethyl Kinase inhibition, antimicrobial High reactivity for derivatization
3-Phenylpyridin-2(1H)-one Pyridin-2(1H)-one 3-phenyl eIF4A3 inhibition Nitro groups enhance potency
4-Hydroxy-6-methylpyridin-2(1H)-one Pyridin-2(1H)-one 4-hydroxy, 6-methyl HIV-1 reverse transcriptase inhibition Binds mutant HIV strains
6-(4-Nitrophenyl)-tetrazole hybrids Pyridin-2(1H)-one 3-tetrazole, 4-substituted Antimicrobial Ultrasound improves yield
Dihydropyrimidin-2(1H)-one Dihydropyrimidinone Variable substituents Anticancer, antiviral Broader pharmacological scope

Actividad Biológica

6-(Aminomethyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C6H8N2OC_6H_8N_2O. The compound features a pyridinone ring substituted with an aminomethyl group. Its synthesis typically involves several key steps, including cyclization reactions with various nucleophiles, which may affect metabolic pathways involving nitrogen-containing compounds.

Synthesis Overview:

  • Starting Materials: Various pyridine derivatives.
  • Key Reagents: Nucleophiles such as malononitrile and ethyl cyanoacetate.
  • Methods: Continuous flow reactors for industrial scalability.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realm of cancer research. Its derivatives have shown promise in inhibiting various cancer cell lines, including glioblastoma, breast, and lung cancers.

Case Studies and Findings

  • Anti-Cancer Activity:
    • A study highlighted the synthesis of a derivative of this compound that demonstrated potent anti-cancer effects against glioblastoma cells. The compound exhibited enhanced cytotoxicity when combined with small molecule inhibitors targeting specific signaling pathways .
    • Another research effort identified a derivative with an EC50 value of 15 μM against multiple cancer cell lines, indicating its potential as a lead compound for further development .
  • Mechanisms of Action:
    • The biological effects are attributed to the compound's ability to interact with biological macromolecules, potentially inhibiting enzymes involved in critical metabolic pathways. This interaction is facilitated by hydrogen bonding and electrostatic interactions due to the presence of the aminomethyl group .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds can be insightful.

CompoundStructureBiological Activity
This compoundStructureAnti-cancer; enzyme inhibition
5-Aminomethyl-1H-pyridin-2-oneStructureEnzyme inhibition; receptor binding
Other pyridine derivativesVariedDiverse biological activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 6-(Aminomethyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyridin-2(1H)-one derivatives often involves multi-step reactions, including condensation, functional group modifications, and catalytic processes. For example, intermediates like 4-hydroxy-6-methylpyridin-2(1H)-one can be synthesized via one-pot reactions under controlled acidic or basic conditions . Catalytic methods, such as cobalt-catalyzed hydroboration, may also be adapted for introducing substituents like aminomethyl groups . Optimization should focus on solvent selection (e.g., DMF for solubility), temperature control, and catalyst loading to improve yields. Evidence from similar compounds suggests yields can vary significantly (e.g., 19–67%), emphasizing the need for iterative condition screening .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and hydrogen bonding patterns .
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches near 1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Diffraction : Resolves crystal structure and stereochemistry, particularly for intermediates in drug development .
    • Purity assessment requires HPLC or GC-MS, especially for compounds intended for biological testing .

Q. What safety protocols are necessary for handling this compound in the laboratory?

  • Methodological Answer : Based on analogs like 6-(Methylamino)pyridin-2(1H)-one:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (GHS Category 2A for eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion (H302: harmful if swallowed) .
  • Storage : Inert atmosphere, away from ignition sources, and labeled with hazard pictograms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for pyridin-2(1H)-one derivatives?

  • Methodological Answer : Yield discrepancies (e.g., 23% vs. 67% in similar reactions ) may arise from:

  • Reagent Purity : Trace impurities in starting materials can inhibit reactions.
  • Catalyst Efficiency : Transition metal catalysts (e.g., cobalt) require strict moisture/oxygen exclusion .
  • Workup Procedures : Loss during purification (e.g., crystallization vs. chromatography).
    • Systematic DOE (Design of Experiments) approaches, including varying solvent polarity, temperature gradients, and catalyst ratios, can identify optimal conditions .

Q. What mechanistic insights guide the design of this compound as an enzyme inhibitor?

  • Methodological Answer : Pyridin-2(1H)-one hybrids inhibit enzymes like HIV-1 reverse transcriptase and DPP-4 through:

  • Hydrogen Bonding : The carbonyl group interacts with catalytic residues (e.g., Lys101 in HIV-1 RT) .
  • Structural Mimicry : Modifications at C-3/C-4 (e.g., nitro or trifluoromethyl groups) enhance binding to mutant enzyme variants .
    • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities, while MD simulations assess stability .

Q. How can researchers address low solubility of this compound in preclinical studies?

  • Methodological Answer : Low solubility (common in pyridinones ) can be mitigated via:

  • Prodrug Design : Introduce phosphate or acetate groups for transient hydrophilicity.
  • Co-Crystallization : With cyclodextrins or surfactants to enhance bioavailability .
  • Formulation Screening : Test solvents like DMSO-water mixtures or lipid-based carriers .

Q. What strategies are effective for scaling up this compound synthesis without compromising purity?

  • Methodological Answer : Scale-up challenges include exothermic reactions and byproduct formation. Solutions include:

  • Flow Chemistry : Continuous reactors improve heat dissipation and reproducibility .
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported cobalt) simplify recovery and reuse .
  • In-Line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real time .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.